![molecular formula C12H9NO2S4 B12881989 5-tosyl-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione CAS No. 250687-27-5](/img/structure/B12881989.png)
5-tosyl-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tosyl-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione is a heterocyclic compound that features a unique structure combining a pyrrole ring with a dithiolo moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tosyl-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione typically involves a phosphite-mediated cross-coupling reaction. One common method includes the reaction between 5-tosyl-5H-[1,3]dithiolo[4,5-c]pyrrol-2-one and corresponding heterocyclic 1,3-dithiole-2-thione derivatives . The reaction is carried out in neat triethylphosphite at elevated temperatures (around 140°C) for several hours. After the reaction, the product is precipitated by adding methanol and purified by column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-tosyl-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-tosyl-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of organic electronic materials, such as organic semiconductors and conductive polymers
Mechanism of Action
The mechanism of action of 5-tosyl-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione involves its ability to participate in redox reactions due to the presence of sulfur atoms. These reactions can lead to the formation of reactive intermediates that interact with molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact molecular pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 5-tosyl-5H-[1,3]dithiolo[4,5-c]furan-2-thione
- 5-tosyl-5H-[1,3]dithiolo[4,5-b]pyrazine-2-thione
- 4,6-dimethyl-5-tosyl-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione
Uniqueness
5-tosyl-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione is unique due to its specific combination of a pyrrole ring with a dithiolo moiety, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the field of organic electronics and materials science .
Properties
CAS No. |
250687-27-5 |
|---|---|
Molecular Formula |
C12H9NO2S4 |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
5-(4-methylphenyl)sulfonyl-[1,3]dithiolo[4,5-c]pyrrole-2-thione |
InChI |
InChI=1S/C12H9NO2S4/c1-8-2-4-9(5-3-8)19(14,15)13-6-10-11(7-13)18-12(16)17-10/h2-7H,1H3 |
InChI Key |
YRNOUGLMITUOQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C3C(=C2)SC(=S)S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


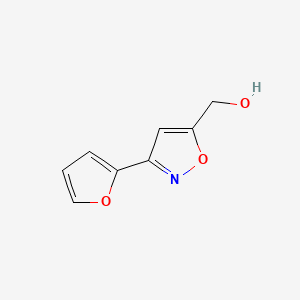

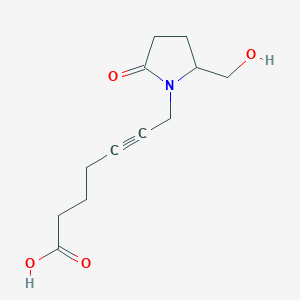
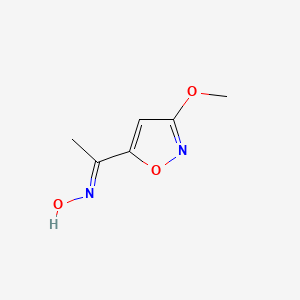
![3-Methylisoxazolo[5,4-b]pyridine-4,6-diol](/img/structure/B12881921.png)
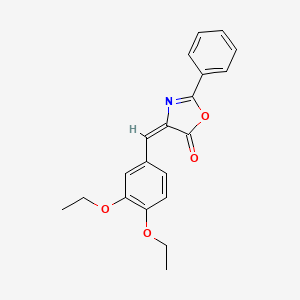

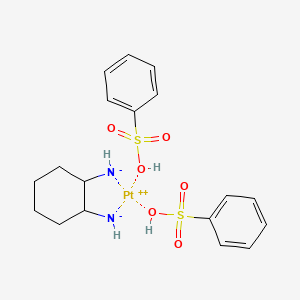
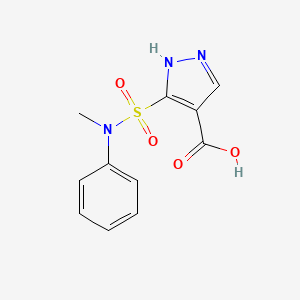
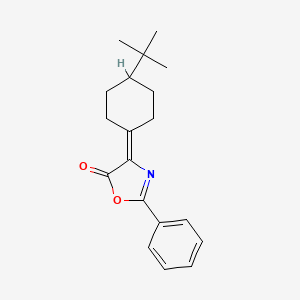
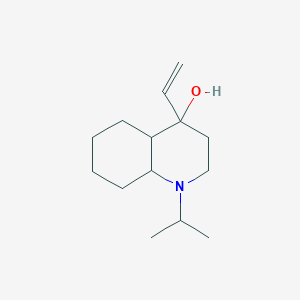
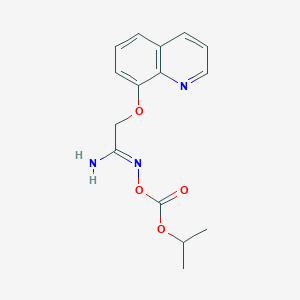

![(1S,3AR,6aS)-3-oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12881997.png)
